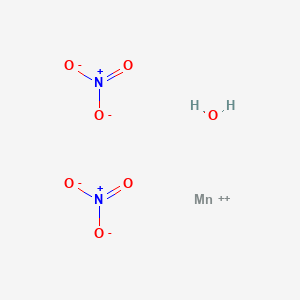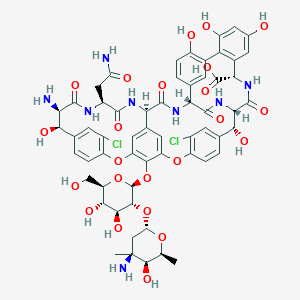
4'-Chloro-5-fluoro-2-hydroxybenzophenone
Descripción general
Descripción
4’-Chloro-5-fluoro-2-hydroxybenzophenone is a chemical compound with the molecular formula C13H8ClFO2 and a molecular weight of 250.65 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its white to yellow to green powder or crystal appearance and has a melting point of 66-70°C .
Métodos De Preparación
The synthesis of 4’-Chloro-5-fluoro-2-hydroxybenzophenone involves several steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 5-fluoro-2-hydroxybenzene in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4’-Chloro-5-fluoro-2-hydroxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.
Oxidation and Reduction: It can undergo oxidation to form quinones or reduction to form hydroquinones.
Condensation Reactions: The hydroxyl group allows it to participate in condensation reactions to form ethers or esters.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4’-Chloro-5-fluoro-2-hydroxybenzophenone involves its ability to absorb ultraviolet light and undergo photochemical reactions. This property makes it an effective photosensitizer. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components, leading to oxidative stress and cell death in microbial and cancer cells .
Comparación Con Compuestos Similares
4’-Chloro-5-fluoro-2-hydroxybenzophenone can be compared with other benzophenone derivatives such as:
4-Chloro-4’-hydroxybenzophenone: Similar in structure but lacks the fluoro substituent, which may affect its photochemical properties.
4’-Chloro-2-hydroxybenzophenone: Lacks the fluoro substituent, which may result in different reactivity and applications.
The presence of both chloro and fluoro substituents in 4’-Chloro-5-fluoro-2-hydroxybenzophenone makes it unique, providing distinct photochemical and biological properties .
Propiedades
IUPAC Name |
(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-9-3-1-8(2-4-9)13(17)11-7-10(15)5-6-12(11)16/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBQWBCUAWOLCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211476 | |
| Record name | 4'-Chloro-5-fluoro-2-hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62433-26-5 | |
| Record name | (4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62433-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-5-fluoro-2-hydroxybenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062433265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Chloro-5-fluoro-2-hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-chloro-5-fluoro-2-hydroxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The study included (4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone as part of a group of drugs known to penetrate the central nervous system. By comparing the molecular properties of (4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone and other CNS-active drugs to nicotinic acid, the researchers aimed to evaluate if nicotinic acid exhibited similar properties that would make it suitable as a drug carrier to the CNS []. The study found significant similarities in molecular properties like partition coefficients, refractive indexes, and violations of Lipinski's Rule of 5 between nicotinic acid and (4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone, suggesting potential for nicotinic acid as a CNS drug carrier.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(4-pentoxyphenyl)phenyl]benzoic acid](/img/structure/B105342.png)




![2-[(Tetradec-4-yn-1-yl)oxy]oxane](/img/structure/B105352.png)







